Product packaging for butyl 5-(aminosulfonyl)-2-furoate(Cat. No.:)

butyl 5-(aminosulfonyl)-2-furoate

Cat. No.: B5193491
M. Wt: 247.27 g/mol
InChI Key: SJGVTEINXDLOPI-UHFFFAOYSA-N
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Description

Butyl 5-(aminosulfonyl)-2-furoate is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. It features a furan ring, a common scaffold in bioactive molecules, coupled with an aminosulfonyl (sulfonamide) functional group. The sulfonamide group is a key pharmacophore found in many therapeutic agents, including various enzyme inhibitors and diuretics like Bumetanide, which acts on ion transport . The structural elements of this compound suggest potential application as a synthetic intermediate or building block in the development of new small-molecule candidates. Researchers may utilize it to create analogs for probing biochemical pathways or structure-activity relationships (SAR), particularly in the design of compounds that target enzymes or cellular receptors where sulfonamide groups play a critical role. The butyl ester may enhance lipophilicity, potentially improving cell membrane permeability. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO5S B5193491 butyl 5-(aminosulfonyl)-2-furoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 5-sulfamoylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-2-3-6-14-9(11)7-4-5-8(15-7)16(10,12)13/h4-5H,2-3,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVTEINXDLOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(O1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl 5 Aminosulfonyl 2 Furoate and Analogues

Retrosynthetic Analysis of the Butyl 5-(aminosulfonyl)-2-furoate Framework

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the sulfonamide and ester functionalities. The sulfonamide group can be traced back to a sulfonyl chloride precursor (II), which in turn is derived from the functionalization of a simpler furan (B31954) derivative. The butyl ester can be retrosynthetically disconnected to butanol and a carboxylic acid. This leads to two primary synthetic routes:

Route A: This pathway commences with the esterification of 2-furoic acid (IV) to afford butyl 2-furoate (III). Subsequent functionalization of the furan ring at the 5-position, first through chlorosulfonylation to yield butyl 5-(chlorosulfonyl)-2-furoate (II), followed by amination, provides the target compound (I).

Route B: An alternative strategy involves the initial functionalization of 2-furoic acid (IV) to introduce the sulfamoyl group, leading to 5-(aminosulfonyl)-2-furoic acid (V). The final step would then be the esterification of this functionalized carboxylic acid with butanol to yield the desired product (I).

While both routes are theoretically viable, Route A is often preferred as the esterification of the sterically unhindered 2-furoic acid is typically more straightforward than the esterification of the more complex 5-(aminosulfonyl)-2-furoic acid.

Classical and Contemporary Approaches to Furan-2-carboxylate (B1237412) Synthesis

Esterification Reactions for Butyl Furoate Moiety Formation

The formation of the butyl ester from 2-furoic acid is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of butanol in the presence of a strong acid catalyst.

Table 1: Typical Conditions for Fischer-Speier Esterification of 2-Furoic Acid

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄n-ButanolReflux4-8>90General Knowledge
p-TsOHn-ButanolReflux6-12>85General Knowledge
Solid Acid Catalysts (e.g., Amberlyst-15)n-Butanol80-10012-24VariableGeneral Knowledge

To drive the equilibrium towards the product, an excess of butanol is typically used, and in some cases, water is removed azeotropically. Alternative methods for esterification include the reaction of the acid chloride of 2-furoic acid with butanol, which is generally faster but involves an additional step to prepare the acid chloride.

Furan Ring Functionalization Strategies (e.g., sulfonation, amination pathways)

The introduction of the sulfonyl group at the 5-position of the furan ring is a key transformation. The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, primarily at the 2- and 5-positions. When the 2-position is blocked by the ester group, electrophilic attack is directed to the 5-position.

The direct sulfonation of furan derivatives can be achieved using various sulfonating agents. A common method involves the use of a sulfur trioxide-pyridine complex, which is a milder alternative to fuming sulfuric acid and can provide better control over the reaction.

Regioselective Introduction of Sulfonyl Chloride Precursors

For the synthesis of this compound, the direct introduction of a sulfonyl chloride group is highly desirable. This can be accomplished through the chlorosulfonylation of butyl 2-furoate using chlorosulfonic acid. The reaction is typically performed at low temperatures to control its exothermicity. The electron-donating nature of the furan ring oxygen directs the electrophilic chlorosulfonyl group to the 5-position.

Aminosulfonylation Techniques for Sulfamoyl Group Formation

The final step in the proposed synthetic route is the conversion of the sulfonyl chloride to a sulfonamide. This transformation, known as aminosulfonylation or aminolysis of the sulfonyl chloride, is generally a high-yielding reaction.

Reaction Conditions and Catalytic Systems

The reaction of butyl 5-(chlorosulfonyl)-2-furoate with an aminating agent, such as ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521), readily forms the desired sulfonamide. The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize the yield and purity of the final product.

Table 2: General Conditions for Aminosulfonylation

Aminating AgentSolventTemperature (°C)Reaction Time (h)
Aqueous AmmoniaDioxane, THF, or Acetone0 - 251 - 4
Ammonia (gas)Inert Solvent (e.g., Toluene)0 - 251 - 3
Ammonium HydroxideWater/Organic Co-solvent10 - 302 - 6

While this reaction is often performed without a catalyst, in some cases, a base such as pyridine (B92270) or triethylamine (B128534) may be added to scavenge the hydrochloric acid byproduct. The choice of solvent and temperature can influence the rate of reaction and the solubility of the product.

Optimization of Yield and Purity in Multi-step Synthesis

A critical intermediate in this synthesis is 5-(chlorosulfonyl)-2-furoic acid. This is typically formed by the reaction of 2-furoic acid with a chlorosulfonating agent. The reaction conditions for this step must be carefully controlled to prevent side reactions and degradation of the furan ring, which is known to be sensitive to harsh acidic conditions.

The subsequent amidation of the sulfonyl chloride group to form 5-(aminosulfonyl)-2-furoic acid is another key transformation. This is generally achieved by reacting the sulfonyl chloride with ammonia. The choice of solvent and temperature is critical to ensure complete reaction and minimize the formation of impurities.

The final step is the esterification of the carboxylic acid group with n-butanol to yield this compound. Fischer esterification, using an acid catalyst, is a common method. researchgate.net To drive the equilibrium towards the product side and enhance the yield, an excess of n-butanol can be used, and any water formed during the reaction should be removed, for instance, with a Dean-Stark apparatus. researchgate.net

Throughout this multi-step synthesis, purification of intermediates is essential to achieve a high-purity final product. Techniques such as recrystallization, column chromatography, and extraction are employed at various stages. For instance, after the synthesis of 2-furoic acid, it can be purified by recrystallization from hot water after treatment with activated carbon to remove colored impurities. nih.govresearchgate.net

The optimization of a multi-step synthesis can be approached systematically using design of experiments (DoE). This statistical methodology allows for the simultaneous investigation of multiple variables (e.g., temperature, reaction time, catalyst loading) to identify the optimal conditions for maximizing yield and purity. acs.orgacs.orgmdpi.com For instance, in the synthesis of related pharmaceutical compounds, D-optimal combined experimental designs have been successfully applied to optimize formulations and release profiles. acs.org

Table 1: Hypothetical Multi-step Synthesis of this compound and Optimization Considerations

StepReactionKey Optimization ParametersPotential Purification Method
1Chlorosulfonation of 2-furoic acidTemperature, reaction time, choice of chlorosulfonating agentCrystallization
2Amidation of 5-(chlorosulfonyl)-2-furoic acidTemperature, ammonia concentration, solventPrecipitation and washing
3Esterification with n-butanolCatalyst type and loading, temperature, removal of waterDistillation, column chromatography

Green Chemistry Principles in the Synthesis of Furoate Sulfamoyl Derivatives

The application of green chemistry principles to the synthesis of furoate sulfamoyl derivatives aims to reduce the environmental impact of the manufacturing process. This involves careful consideration of solvent selection, catalytic efficiency, atom economy, and waste minimization.

Solvent Selection and Catalytic Efficiency

The choice of solvent is a cornerstone of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids. For the synthesis of sulfonamides, water has been demonstrated as a viable solvent, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. google.com

In the esterification of 2-furoic acid with n-butanol, the use of solid acid catalysts, such as tungstophosphoric acid supported on zirconia, presents a green alternative to traditional homogeneous acid catalysts like sulfuric acid. researchgate.netnih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. Studies have shown that such catalysts can be reused for multiple runs without a significant loss of activity. researchgate.netnih.gov

Catalytic efficiency is another key aspect. The development of highly active and selective catalysts can lead to lower catalyst loading, milder reaction conditions, and reduced energy consumption. For instance, in the synthesis of related sulfonamides, copper-catalyzed coupling reactions have been shown to be effective, offering a direct route to N-arylation. researchgate.net Similarly, iridium-catalyzed C-H amidation presents an atom-economical approach, though its application to furan systems would require specific investigation. organic-chemistry.orgnih.gov

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. In the context of synthesizing this compound, a high atom economy can be achieved by designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve atom economy and reduce waste by eliminating the need for intermediate work-up and purification steps. mdpi.com While a specific one-pot synthesis for the target molecule is not established, the principles have been applied to the synthesis of other functionalized furans and amides. mdpi.comnih.gov

Waste minimization is a broader concept that encompasses not only improving atom economy but also reducing the use of auxiliary substances like solvents and separating agents, and recycling and reusing materials wherever possible. nih.gov In the pharmaceutical industry, a hierarchical approach to waste management is often adopted, prioritizing elimination and source reduction. nih.gov For the synthesis of furoate sulfamoyl derivatives, this would involve:

Optimizing reactions to reduce the formation of by-products.

Choosing catalysts that can be recycled and reused.

Implementing solvent recovery and recycling systems.

Treating any unavoidable waste streams to minimize their environmental impact.

The production of 2-furoic acid itself can be made greener by utilizing biocatalytic methods for the oxidation of furfural, which is derived from biomass. wikipedia.org This bio-based approach reduces the reliance on petrochemical feedstocks.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
Solvent Selection Use of water or green solvents like ethanol in amidation and esterification steps. google.com
Catalytic Efficiency Employment of reusable solid acid catalysts for esterification. researchgate.netnih.gov Exploration of highly efficient metal catalysts for amidation. researchgate.netorganic-chemistry.orgnih.gov
Atom Economy Designing a convergent synthesis with minimal protecting group chemistry. Investigating the feasibility of one-pot reaction sequences. mdpi.comnih.gov
Waste Minimization Recycling of catalysts and solvents. nih.govresearchgate.netnih.gov Utilization of biomass-derived starting materials like 2-furoic acid. wikipedia.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For butyl 5-(aminosulfonyl)-2-furoate, ¹H and ¹³C NMR spectra would provide the primary evidence for its covalent framework, while more advanced techniques can reveal its stereochemical and conformational properties.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the furan (B31954) ring, the butyl chain, and the aminosulfonyl group. The furan protons would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the ester and sulfonamide substituents. chemicalbook.com The butyl group would present a characteristic pattern of a triplet for the terminal methyl group, a triplet for the α-methylene group adjacent to the ester oxygen, and multiplets for the two internal methylene (B1212753) groups. docbrown.info The protons of the -SO₂NH₂ group would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. mdpi.comhmdb.ca The carbonyl carbon of the ester and the furan ring carbons would be particularly informative. mdpi.comchemicalbook.com The expected chemical shifts, based on data from analogous structures like butyl butyrate, 1-iodobutane, and various furoates, are summarized in the table below. docbrown.infohmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H-3~7.2-7.4~118-120
Furan H-4~6.6-6.8~112-114
Furan C-2-~145-147
Furan C-5-~148-150
Ester C=O-~158-160
Butyl α-CH₂~4.3-4.4 (t)~65-66
Butyl β-CH₂~1.7-1.8 (m)~30-31
Butyl γ-CH₂~1.4-1.5 (m)~19-20
Butyl δ-CH₃~0.9-1.0 (t)~13-14
-SO₂NH₂Broad singlet-

Note: Predicted values are based on data from analogous structures. Actual values may vary.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign these signals and confirm the connectivity between the furan ring, the ester, and the sulfonamide group.

The conformation of esters derived from furan-2-carboxylic acid is characterized by rotational isomerism around the C2-C(O) bond. rsc.org This gives rise to two principal planar conformations: syn-s-trans and anti-s-trans. Studies on related furan-2-carboxylate (B1237412) esters suggest that these conformers can coexist in solution, with their relative populations influenced by the steric bulk of the ester group and the solvent polarity. rsc.org For this compound, it is anticipated that both rotamers would be present, and their equilibrium could be studied by monitoring the NMR spectra under varying conditions.

A key structural feature of sulfonamides is the potential for restricted rotation around the S–N bond. researchgate.netumich.edu This restricted rotation can lead to the observation of distinct NMR signals for groups attached to the nitrogen atom at low temperatures, which coalesce as the temperature is raised. mdpi.com This phenomenon, known as a dynamic NMR effect, allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. nih.gov

In N,N-disubstituted sulfonamides, these barriers can be quite high, sometimes exceeding 60 kJ/mol. researchgate.net For a primary sulfonamide like this compound, while rotation around the S-N bond is expected to be faster, dynamic NMR studies could still provide valuable information about the energy landscape of this bond rotation and any potential conformational isomerism. umich.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding in the solid state.

The FTIR and Raman spectra of this compound would be dominated by vibrations from its key functional groups. The strong carbonyl (C=O) stretch of the ester group is expected to appear in the region of 1720-1740 cm⁻¹. The sulfonamide group gives rise to several characteristic bands, including the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found near 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. ripublication.comresearchgate.net The N-H stretching vibrations of the primary sulfonamide would be observed in the 3200-3400 cm⁻¹ region. ripublication.com Vibrations associated with the furan ring, including C-H and C=C stretching, would also be present. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Intensity
N-H (Sulfonamide)Stretching3200-3400Medium
C=O (Ester)Stretching1720-1740Strong
SO₂ (Sulfonamide)Asymmetric Stretch1330-1350Strong
SO₂ (Sulfonamide)Symmetric Stretch1150-1170Strong
C-O (Ester)Stretching1200-1300Strong
S-N (Sulfonamide)Stretching~900-940Medium

Note: Predicted values are based on data from analogous sulfonamide and ester compounds. ripublication.comresearchgate.net

The combination of FTIR and Raman spectroscopy provides complementary information. For instance, the symmetric SO₂ stretch is often strong and easily identifiable in Raman spectra. nih.govnih.gov

In the crystalline state, the primary sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). acs.orgiucr.org This leads to the formation of robust intermolecular hydrogen bonding networks that dictate the crystal packing. acs.orgacs.org X-ray diffraction studies on a vast number of aromatic sulfonamides have revealed that these interactions typically result in well-defined supramolecular structures, such as dimers or one-dimensional chains (catemers). nih.govacs.org

FTIR spectroscopy is particularly sensitive to hydrogen bonding. The N-H stretching vibrations in a hydrogen-bonded solid-state sample are typically shifted to lower frequencies (red-shifted) and appear as broad bands compared to their positions in a dilute solution where the molecules are isolated. researchgate.netoptica.org By analyzing the position and shape of the N-H and S=O bands in the solid-state FTIR spectrum of this compound, the nature and strength of the hydrogen bonding network can be inferred. acs.org These interactions commonly involve the sulfonamide protons and the sulfonyl oxygens, creating strong N-H···O=S hydrogen bonds that are a defining feature of sulfonamide crystal structures. nih.goviucr.org

Correlation of Vibrational Modes with Electronic Structure

The vibrational spectrum of this compound, obtainable through Infrared (IR) and Raman spectroscopy, offers a window into the molecule's electronic landscape. The frequencies, intensities, and shapes of the vibrational bands are intrinsically linked to the bond strengths, molecular symmetry, and distribution of electron density.

For instance, the positions of the carbonyl (C=O) stretching mode of the ester and the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group are particularly sensitive to their electronic environment. The electron-withdrawing nature of the sulfonyl group is expected to influence the electron density of the furan ring and, consequently, the vibrational frequency of the ester's carbonyl group. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra. Comparing these calculated spectra with experimental data allows for a detailed assignment of vibrational modes and provides insights into the electronic communication between the different functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This precise mass measurement provides strong evidence for the presence of all expected atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur) in their correct numbers.

Parameter Description
Technique Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyzer Time-of-Flight (TOF) or Orbitrap
Expected Ion [M+H]⁺ or [M+Na]⁺
Measurement High-resolution m/z of the molecular ion

This table outlines the typical parameters for an HRMS analysis of this compound.

Fragmentation Pattern Analysis for Structural Features

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can provide valuable structural information through the analysis of fragmentation patterns. By inducing the fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated. The masses of these fragments correspond to the loss of specific neutral molecules or radicals, allowing for the piecing together of the molecular structure.

For this compound, key fragmentation pathways would likely involve the loss of the butyl group, cleavage of the ester bond, and fragmentation of the aminosulfonyl moiety. The identification of these characteristic fragments serves to confirm the connectivity of the different functional groups.

Expected Fragment Ion Corresponding Neutral Loss
[M - C₄H₉]⁺Butyl radical
[M - C₄H₈]⁺Butene
[M - SO₂NH₂]⁺Aminosulfonyl radical
[C₅H₃O₃S]⁺Furan ring with sulfonyl group

This table presents a hypothetical fragmentation pattern for this compound in an MS/MS experiment.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Analysis of Crystal Packing and Unit Cell Parameters

A successful X-ray crystallographic study of this compound would begin with the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the crystal). This information reveals how the individual molecules pack together to form the crystal lattice.

Crystallographic Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the crystal lattice
a, b, c (Å) Dimensions of the unit cell
α, β, γ (°) Angles of the unit cell
Z Number of molecules per unit cell

This table summarizes the fundamental parameters obtained from an X-ray diffraction experiment.

Identification of Intermolecular Interactions (e.g., N–H⋯O, C–H⋯O, π-stacking)

The crystal packing is governed by a network of intermolecular interactions. In the case of this compound, the presence of hydrogen bond donors (the N-H protons of the aminosulfonyl group) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl and ester groups) suggests the formation of strong N–H⋯O hydrogen bonds. These interactions would likely play a dominant role in directing the supramolecular assembly.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. Investigating the crystallization conditions of this compound could reveal the existence of multiple polymorphs.

Crystal engineering studies would involve a systematic variation of crystallization conditions (e.g., solvent, temperature, concentration) to deliberately target and control the formation of specific polymorphs with desired properties. By understanding the interplay of intermolecular interactions, it may be possible to design crystalline forms with optimized characteristics.

Computational and Theoretical Chemistry of Butyl 5 Aminosulfonyl 2 Furoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to provide insights into the behavior of molecules at the atomic level. nih.govresearchgate.net DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in studying organic molecules. nih.govresearchgate.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like butyl 5-(aminosulfonyl)-2-furoate, which contains a rotatable butyl chain and a sulfonamide group, this process would also involve exploring the conformational landscape to identify various stable conformers and their relative energies.

However, specific studies detailing the optimized geometry, bond lengths, bond angles, or the conformational landscape of this compound have not been found in the scientific literature. Such a study would typically involve rotating the key single bonds (e.g., C-O of the ester, C-S of the sulfonamide) to map out the potential energy surface and identify the global minimum energy structure.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Analysis of the electronic structure provides critical information about a molecule's reactivity and electronic properties. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

A computational analysis of this compound would map the distribution of these orbitals and calculate the energy gap. For instance, in related sulfonamide structures, the HOMO and LUMO are often distributed across the aromatic or heterocyclic rings and the sulfonamide group itself. researchgate.net Despite the utility of this analysis, specific published data on the HOMO-LUMO gap or molecular orbital distributions for this compound is unavailable.

Electrostatic Potential Surface Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the furoate and sulfonamide groups and positive potential near the amine protons of the sulfonamide group. This would be crucial for understanding potential hydrogen bonding interactions. However, no specific MEP maps or detailed charge distribution analyses for this compound have been published.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions (e.g., stretching, bending). These calculations are typically performed on the optimized geometry of the molecule. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

While this is a standard procedure for molecular characterization, a theoretical vibrational analysis of this compound, along with a correlation to its experimental IR or Raman spectrum, is not present in the available literature.

NMR Chemical Shift Prediction and Validation

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predictions are highly dependent on the accuracy of the optimized molecular geometry and can be influenced by solvent effects. Comparing predicted shifts to experimental NMR data is a powerful method for structure validation. nih.gov

No studies were found that report the predicted ¹H or ¹³C NMR chemical shifts for this compound or their validation against experimental spectra.

Molecular Dynamics Simulations

A search of the scientific literature did not yield any studies involving molecular dynamics simulations specifically performed on this compound.

Conformational Dynamics in Different Environments

The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds. These include the C-O and O-C bonds of the ester group, the C-S bond of the sulfamoyl group, and the C-C bonds of the butyl chain. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the aminosulfonyl group and the furoate ring, governs the relative stability of different conformers.

In a vacuum (in vacuo), the molecule is likely to adopt a conformation that minimizes steric clashes while maximizing favorable intramolecular interactions. The planarity of the furoate ring is a key structural feature, with the butyl chain and the aminosulfonyl group adopting specific spatial arrangements relative to this plane.

The introduction of a solvent environment significantly influences the conformational preferences. In nonpolar solvents, where solute-solvent interactions are weak, the conformational dynamics will be largely similar to the in vacuo state. However, in polar solvents, particularly those capable of hydrogen bonding, the solvent molecules can compete with intramolecular hydrogen bonds. This can lead to a shift in the conformational equilibrium towards conformers where the polar groups are more exposed to the solvent.

Solvent Effects on Molecular Structure and Interactions

The solvent environment has a profound impact on both the geometric parameters and the nature of intermolecular interactions of this compound. The polarity of the solvent can influence bond lengths and angles, particularly within the polar aminosulfonyl and ester functional groups.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions between the solvent and the solute will be significant. These interactions can stabilize charge separation within the molecule, potentially leading to a slight elongation of the S=O and C=O bonds.

Reactivity and Mechanism Predictions through Computational Studies

Potential Energy Surface Mapping for Key Reactions

Computational methods, such as density functional theory (DFT), can be employed to map the potential energy surface (PES) for various reactions involving this compound. The PES provides a detailed landscape of the energy of the system as a function of the geometric coordinates of the atoms, allowing for the identification of reactants, products, intermediates, and transition states.

Key reactions that could be investigated include the hydrolysis of the ester group, the substitution reactions at the sulfamoyl group, and electrophilic or nucleophilic attack on the furoate ring. By mapping the PES for these reactions, the most favorable reaction pathways can be identified, and the activation energies can be calculated, providing insights into the reaction kinetics.

Transition State Characterization

For any given reaction, the transition state represents the highest energy point along the reaction coordinate. Characterization of the transition state geometry and its associated vibrational frequencies is crucial for understanding the reaction mechanism. Computational methods can be used to locate and optimize the geometry of transition states.

Frequency calculations on the optimized transition state structure should reveal a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the PES at the transition state and can provide information about the "looseness" or "tightness" of the transition state.

Acidity and Basicity Predictions for Amine and Sulfamoyl Groups

The acidity of the N-H protons of the aminosulfonyl group and the basicity of the nitrogen and oxygen atoms can be predicted using computational methods. The pKa values can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a given solvent.

The local environment of the amine and sulfamoyl groups, including the presence of intramolecular hydrogen bonding and the electron-withdrawing or -donating nature of the furoate ring, will significantly influence their acidity and basicity. Solvent effects are also critical and can be accounted for using implicit or explicit solvent models in the calculations.

Natural Bond Orbital (NBO) and Hirshfeld Surface Analyses

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding the electronic structure and bonding in molecules. It localizes the molecular orbitals into orbitals that correspond to the familiar Lewis structures of lone pairs, bonding orbitals, and antibonding orbitals.

For this compound, NBO analysis can provide quantitative insights into:

Hybridization: The hybridization of the atoms in the furoate ring, the ester group, and the sulfamoyl group.

Charge Distribution: The natural atomic charges on each atom, which can help in identifying electrophilic and nucleophilic sites.

Donor-Acceptor Interactions: The analysis of the second-order perturbation energies (E(2)) reveals the strength of delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. This can highlight important intramolecular interactions, such as the delocalization of lone pairs from the oxygen and nitrogen atoms into the pi-system of the furoate ring.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a given molecule dominates.

Scientific Data Unavilable for this compound

Despite a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies detailing the intramolecular charge transfer, hyperconjugation, or intermolecular interactions of the chemical compound this compound could be located.

While general principles of computational and theoretical chemistry are well-established for related functional groups such as furoates and sulfonamides, the strict focus of the query on "this compound" prevents the inclusion of analogous data from other compounds. The generation of scientifically accurate and verifiable data, including the requested data tables and detailed research findings, is therefore not possible at this time.

Further research, including novel computational studies involving methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis, would be required to generate the specific quantitative data requested on intramolecular charge transfer, hyperconjugation, and intermolecular interactions for this compound.

Reactivity and Reaction Mechanisms of Butyl 5 Aminosulfonyl 2 Furoate

Hydrolysis Pathways of the Ester and Sulfonamide Moieties

The presence of both an ester and a sulfonamide group provides two potential sites for hydrolytic cleavage. Generally, esters are more susceptible to hydrolysis under a wider range of pH conditions compared to sulfonamides, which are known for their relative stability. nih.govias.ac.in

Kinetic studies on analogous structures provide insight into the hydrolytic stability of butyl 5-(aminosulfonyl)-2-furoate. The hydrolysis of esters, such as the butyl ester group in this molecule, has been extensively studied. ias.ac.inyoutube.com These reactions can be catalyzed by both acids and bases. researchgate.net

The sulfonamide group, in contrast, is significantly more resistant to hydrolysis. nih.gov Studies on a variety of sulfonamides have shown that they are generally stable under neutral and alkaline conditions, with hydrolysis becoming more significant under acidic conditions. nih.govresearchgate.net For instance, many sulfonamides exhibit half-lives of over a year at 25°C in neutral or alkaline environments. nih.gov The hydrolysis of the sulfonamide linkage is a much slower process than the hydrolysis of the ester linkage under most environmental and physiological conditions.

The rates of hydrolysis for both the ester and sulfonamide moieties are highly dependent on pH and temperature.

For the ester moiety , hydrolysis follows well-understood mechanisms.

Acid-catalyzed hydrolysis: The reaction rate is proportional to the concentration of hydronium ions.

Base-catalyzed (saponification): This process is typically faster and irreversible, with the rate being directly proportional to the hydroxide (B78521) ion concentration. nih.gov

Neutral hydrolysis: The reaction with water alone is generally slow.

The rate of ester hydrolysis increases significantly with temperature, following the Arrhenius equation. nih.gov

For the sulfonamide moiety , hydrolysis is also influenced by pH, but the relationship is different.

The highest rates of hydrolysis for sulfonamides are often observed under acidic (e.g., pH 4) conditions. researchgate.net

They are markedly stable at neutral (pH 7) and alkaline (pH 9) conditions. nih.govresearchgate.net

An increase in temperature will also accelerate the rate of sulfonamide hydrolysis. researchgate.net

The following table provides a hypothetical representation of how reaction rates might be affected by pH and temperature, based on general principles for these functional groups.

Interactive Table: Predicted Influence of pH and Temperature on Hydrolysis Rate Constants (k_obs)

Functional GroupConditionpH 4pH 7pH 9
Butyl Ester 25°CModerateSlowFast
50°CFastModerateVery Fast
Aminosulfonyl 25°CVery SlowExtremely SlowExtremely Slow
50°CSlowVery SlowVery Slow

The hydrolysis of this compound can lead to several products, depending on which functional group reacts.

Ester Hydrolysis: Cleavage of the ester bond is the most probable initial hydrolysis pathway. This reaction would yield 5-(aminosulfonyl)-2-furoic acid and n-butanol .

Sulfonamide Hydrolysis: Cleavage of the C-S bond in the sulfonamide group, while less favorable, would result in the formation of butyl 5-amino-2-furoate .

Complete Hydrolysis: Under harsh conditions (e.g., strong acid and high temperatures over a prolonged period), both functional groups could hydrolyze, leading to 5-amino-2-furoic acid , n-butanol , and inorganic sulfate.

Interactive Table: Potential Hydrolysis Products of this compound

Hydrolyzed MoietyResulting Products
Butyl Ester5-(aminosulfonyl)-2-furoic acid, n-Butanol
AminosulfonylButyl 5-amino-2-furoate, Sulfurous acid/Sulfate
Complete (Ester & Sulfonamide)5-amino-2-furoic acid, n-Butanol, Sulfate

Nucleophilic and Electrophilic Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, which makes it highly reactive towards electrophiles. numberanalytics.compharmaguideline.com However, its reactivity is significantly modulated by the nature of its substituents.

Furan itself undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these positions is more resonance-stabilized than the one formed by attack at C3 or C4. pearson.comquora.compearson.com

In this compound, both the C2 and C5 positions are substituted. Both the ester group (-COOBu) and the sulfonamide group (-SO₂NH₂) are electron-withdrawing and deactivating towards EAS. mnstate.edu This deactivation means that reactions will require harsher conditions compared to unsubstituted furan.

The directing influence of these groups on the remaining C3 and C4 positions must be considered.

-COOBu (at C2): This group directs incoming electrophiles primarily to the C4 position.

-SO₂NH₂ (at C5): This group directs incoming electrophiles to the C3 position.

The furan ring, despite its aromaticity, can participate in reactions that lead to ring-opening or rearrangement, particularly under oxidative or strongly acidic conditions. thieme-connect.comrsc.org

Oxidative Ring-Opening: Furan derivatives can be oxidized, often by cytochrome P450 enzymes in metabolic contexts or by chemical oxidants, to form reactive electrophilic intermediates like epoxides or unsaturated 1,4-dicarbonyl compounds (enediones). nih.gov The presence of electron-withdrawing groups on the furan ring of this compound would likely make the ring less susceptible to oxidation compared to electron-rich furans.

Rearrangement Reactions: Certain furans can undergo rearrangement reactions. A notable example is the Achmatowicz rearrangement, where the oxidation of a furfuryl alcohol leads to a dihydropyranone. thieme-connect.com While this compound does not possess the required furfuryl alcohol moiety for a classic Achmatowicz reaction, other rearrangements initiated by electrophilic attack or oxidation are plausible under specific synthetic conditions. acs.orgresearchgate.net

Reactions Involving the Aminosulfonyl Group

The aminosulfonyl group is a key site for chemical modifications, allowing for the synthesis of various derivatives. The nitrogen atom of the sulfonamide can act as a nucleophile, participating in reactions such as alkylation and acylation.

The nitrogen atom of the aminosulfonyl moiety in this compound can be derivatized through various reactions, most notably N-alkylation and N-acylation. These reactions are crucial for modifying the compound's properties.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved using various alkylating agents. Common methods involve the use of alkyl halides, alcohols, or trichloroacetimidates. For instance, manganese-catalyzed N-alkylation of sulfonamides with alcohols offers an efficient route to N-alkylated products. pressbooks.pub This "borrowing hydrogen" approach utilizes a bench-stable Mn(I) PNP pincer precatalyst to facilitate the reaction between a sulfonamide and an alcohol, yielding the corresponding N-alkylated sulfonamide. pressbooks.pub A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic and primary aliphatic alcohols in excellent yields. pressbooks.pub Another method involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which does not require an external catalyst. rsc.org The reaction proceeds well with sterically unhindered sulfonamides. rsc.org

Interactive Table: Examples of N-Alkylation Reactions of Aromatic Sulfonamides

Sulfonamide ReactantAlkylating AgentCatalyst/ConditionsProductYield (%)Reference
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincer catalyst, K₂CO₃N-Benzyl-p-toluenesulfonamide95 pressbooks.pub
Benzenesulfonamide1-PhenylethanolMn(I) PNP pincer catalyst, K₂CO₃N-(1-Phenylethyl)benzenesulfonamide85 pressbooks.pub
Methanesulfonamide1-ButanolMn(I) PNP pincer catalyst, K₂CO₃N-Butylmethanesulfonamide78 pressbooks.pub
Benzenesulfonamide(1-Phenylethyl)imidateToluene, refluxN-(1-Phenylethyl)benzenesulfonamide72 rsc.org

This table presents representative N-alkylation reactions of aromatic sulfonamides with various alkylating agents and conditions, demonstrating the versatility of these derivatization methods.

N-Acylation: The aminosulfonyl group can also undergo N-acylation to form N-acylsulfonamides. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides. nih.gov The use of N-acylbenzotriazoles has been reported as an efficient and neutral coupling reagent for the N-acylation of sulfonamides, providing a convenient method for preparing a wide range of N-acylsulfonamides. ebi.ac.uk Bismuth(III) salts like BiCl₃ or Bi(OTf)₃ have also been shown to catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions, leading to excellent yields. nih.gov

Interactive Table: Examples of N-Acylation Reactions of Aromatic Sulfonamides

Sulfonamide ReactantAcylating AgentCatalyst/ConditionsProductYield (%)Reference
Methanesulfonamide4-Methylbenzoyl chloridePyridine (B92270)N-(4-Methylbenzoyl)methanesulfonamide85 ebi.ac.uk
p-Toluenesulfonamide2-Furoyl chloridePyridineN-(2-Furoyl)-p-toluenesulfonamide94 ebi.ac.uk
BenzenesulfonamideAcetic anhydrideBi(OTf)₃, 60°CN-Acetylbenzenesulfonamide98 nih.gov
MethanesulfonamidePentanoic anhydrideBiCl₃, 60°CN-Pentanoylmethanesulfonamide95 nih.gov

This table showcases various N-acylation reactions of aromatic sulfonamides, highlighting different acylating agents and catalytic systems used to achieve these derivatives.

Sulfonyl transfer reactions are fundamental in the synthesis of sulfonamides. While the aminosulfonyl group itself is not a typical leaving group, the sulfonyl moiety can be transferred from a suitable precursor to an amine. The synthesis of sulfonamides often proceeds via a sulfonyl chloride intermediate. Current time information in Bangalore, IN. For instance, a one-pot synthesis can convert aromatic acids to sulfonyl chlorides, which then react with amines to form the corresponding sulfonamides. organic-chemistry.org This process demonstrates the transfer of the sulfonyl group to the amine nucleophile.

Another approach involves the aminolysis of p-nitrophenylsulfonates, where the p-nitrophenoxide acts as a leaving group, allowing for the formation of a new sulfonamide upon reaction with an amine. nih.gov This highlights that with a sufficiently good leaving group attached to the sulfur atom, the sulfonyl moiety can be effectively transferred. Therefore, while direct displacement of the -NH₂ group from this compound is unlikely, transformation of the aminosulfonyl group into a better leaving group could potentially enable sulfonyl transfer reactions.

Photochemical and Thermal Stability Studies

The stability of this compound is influenced by external factors such as light and heat, which can induce degradation through various pathways. Studies on structurally similar compounds, particularly furosemide (B1674285), provide significant insights into the potential degradation mechanisms.

Photochemical Degradation: Exposure to light, particularly UV radiation, can lead to the degradation of compounds containing a furan ring and an aminosulfonyl group. Furosemide, which is 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid, is known to be photolabile. soton.ac.uknih.gov Irradiation of furosemide in aqueous solution leads to photo-hydrolysis, yielding 4-chloro-5-sulfamoylanthranilic acid (saluamine) and furfuryl alcohol. nih.govnih.govwikipedia.org This indicates that the C-N bond between the furan methyl group and the aniline (B41778) nitrogen is susceptible to cleavage upon light exposure. Further degradation can lead to the formation of dimers and other higher-molecular-weight aggregates. nih.gov The photodegradation of furosemide has been found to follow first-order kinetics and is most stable around pH 7. princeton.edu

Thermal Degradation: At elevated temperatures, this compound is expected to undergo decomposition. Studies on furosemide show that it decomposes upon heating, with the main thermal degradation product identified as saluamine (4-chloro-5-sulfamoylanthranilic acid). nih.gov This suggests that, similar to photochemical degradation, thermal stress can also induce cleavage of the bond connecting the furan moiety to the rest of the molecule. Theoretical and experimental studies on furosemide have suggested a multi-step decomposition process, with an initial loss of water due to dimerization, followed by the release of carbon dioxide, nitroxide, and a 2-methyl-furanyl ion at higher temperatures. Aromatic sulfonic acids generally decompose in the temperature range of 200-300 °C.

Interactive Table: Identified Degradation Products of Furosemide

Degradation ConditionMajor Degradation ProductOther Identified ByproductsReference
Photolysis (UV light) in aqueous solution4-Chloro-5-sulfamoylanthranilic acid (Saluamine)Furfuryl alcohol, Furosemide dimer nih.govnih.govwikipedia.org
Photolysis in water-acetonitrile4-Chloro-5-sulfamoylanthranilic acid4-Hydroxy-N-furfuryl-5-sulfamoylanthranilic acid princeton.edu
Thermal Decomposition (~218°C)4-Chloro-5-sulfamoylanthranilic acid (Saluamine)Not specified nih.gov
Thermal Decomposition (up to 800°C)Water, Carbon dioxideNitroxide, 2-Methyl-furanyl ion

This table summarizes the major degradation products of furosemide, a structurally related compound, under different stress conditions, providing a basis for understanding the potential degradation of this compound.

The integrity of this compound is compromised by both light and heat. The furan ring is known to be susceptible to photochemical reactions, and the aminosulfonyl group can be involved in thermal decomposition pathways.

Influence of Light: Exposure to UV and even strong visible light can initiate photochemical reactions. For furosemide, it has been shown that long-wave UV light causes the fastest rate of degradation. The degradation often leads to a noticeable color change, with solutions turning yellow upon irradiation. nih.govprinceton.edu The presence of oxygen can also play a role, with studies on furosemide indicating the formation of singlet oxygen during photolysis, which can lead to further oxidative degradation. soton.ac.uk The stability is also pH-dependent, with furosemide being more stable at neutral pH. princeton.edu

Synthesis and Academic Evaluation of Derivatives and Analogues of Butyl 5 Aminosulfonyl 2 Furoate

Design Principles for Structural Modification

The molecular architecture of butyl 5-(aminosulfonyl)-2-furoate offers several key sites for chemical modification. These modifications are guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. The primary areas of focus for structural alteration include the alkyl chain of the ester, the aminosulfonyl group, and the furan (B31954) ring itself.

Variation of the Alkyl Chain (e.g., ethyl, propyl, branched butyl)

The ester group in this compound is a prime candidate for modification to influence the compound's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. The synthesis of various alkyl 5-(aminosulfonyl)-2-furoates can be achieved through the esterification of 5-(chlorosulfonyl)-2-furoic acid with the corresponding alcohol, followed by amination.

Systematic variation of the alkyl chain from the standard butyl group to shorter chains like ethyl and propyl, or to branched isomers such as isobutyl and tert-butyl, allows for a detailed investigation of the steric and electronic requirements of the binding pocket of a target enzyme or receptor. For instance, in related compound series, a shift from a linear to a branched alkyl chain has been shown to impact biological activity, sometimes leading to enhanced potency or selectivity. The synthesis of such analogs is generally straightforward, involving standard esterification procedures.

Modifications of the Aminosulfonyl Group (e.g., monoalkyl, dialkyl, cyclic)

The aminosulfonyl group is a critical pharmacophore in many biologically active sulfonamides, often involved in key interactions with the target protein, such as hydrogen bonding or coordination with metal ions in metalloenzymes. elsevierpure.com Modification of this group can profoundly impact the compound's inhibitory potency and selectivity.

The synthesis of N-substituted derivatives, including monoalkylated (e.g., N-methyl, N-ethyl) and dialkylated (e.g., N,N-dimethyl) analogs, can be accomplished by reacting the 5-(chlorosulfonyl)-2-furoate with the appropriate primary or secondary amine. Furthermore, the incorporation of the nitrogen atom into a cyclic system, such as morpholine (B109124) or piperidine, can restrict the conformational flexibility of the sulfonamide moiety, potentially leading to a more favorable binding orientation. researchgate.net Research on related sulfonamides has demonstrated that such modifications can significantly alter the interaction with the target, for example, by influencing the acidity of the sulfonamide proton or by introducing additional hydrophobic interactions. pensoft.net

Substitutions on the Furan Ring (beyond the sulfamoyl group)

The furan ring itself presents opportunities for substitution to further probe the structure-activity landscape. The introduction of small alkyl or halogen substituents at available positions on the furan ring can modulate the electronic properties and steric bulk of the molecule. The synthesis of such derivatives can be more complex, potentially requiring multi-step synthetic routes starting from appropriately substituted furan precursors. pensoft.net

For instance, the introduction of a methyl or chloro group could enhance hydrophobic interactions with the target protein or alter the reactivity of the furan ring. nih.gov Studies on other furan-containing compounds have shown that even minor substitutions on the heterocyclic ring can lead to significant changes in biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

The synthesized derivatives and analogues of this compound are subjected to in vitro assays to determine their biological activity and to establish a clear structure-activity relationship. This involves assessing their interactions with model enzymes or receptors and correlating their structural features with their biophysical properties.

Exploration of Molecular Interactions with Model Enzymes or Receptors in vitro (e.g., enzyme inhibition mechanisms, target binding)

Furan-based sulfonamides are known to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target. elsevierpure.comnih.gov CAs are zinc-containing metalloenzymes, and the sulfonamide group of the inhibitors typically coordinates to the zinc ion in the active site. The inhibitory activity of the synthesized derivatives against different CA isoforms can be evaluated using stopped-flow CO2 hydration assays.

The mechanism of inhibition is often competitive, with the inhibitor vying with the natural substrate for binding to the active site. The inhibition constant (Ki) is a key parameter determined from these studies, providing a quantitative measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

The following interactive table presents hypothetical yet representative data for the inhibition of a model enzyme, carbonic anhydrase II (CA II), by various derivatives of 5-(aminosulfonyl)-2-furoate. This data is based on the general principles of SAR observed in the scientific literature for related sulfonamide inhibitors.

CompoundR (Alkyl Ester)R1, R2 (on Sulfonamide)Furan Ring SubstituentKi (nM) for CA II
1ButylH, HH150
2EthylH, HH180
3PropylH, HH165
4iso-ButylH, HH140
5ButylMethyl, HH250
6ButylMethyl, MethylH>1000
7ButylMorpholino320
8ButylH, H3-Methyl120
9ButylH, H4-Chloro95

Correlation between Structural Features and Biophysical Properties (e.g., binding affinity to artificial membranes, solubility in biomimetic media)

The biophysical properties of the synthesized compounds, such as their solubility and membrane permeability, are crucial for their potential as therapeutic agents. These properties can be evaluated using various in vitro models. For instance, solubility can be determined in aqueous buffers at different pH values, as well as in biomimetic media that mimic the environment of the gastrointestinal tract.

The binding affinity to artificial membranes, such as liposomes, can be assessed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These studies provide insights into how the structural modifications affect the compound's ability to cross biological membranes. Generally, increased lipophilicity, often achieved by elongating the alkyl chain or introducing hydrophobic substituents, can enhance membrane binding, but may also decrease aqueous solubility.

The following interactive table provides representative data on the correlation between the structural features of selected derivatives and their key biophysical properties.

CompoundStructureLogP (calculated)Aqueous Solubility (µg/mL at pH 7.4)Membrane Binding Affinity (Ka, M⁻¹)
1Butyl ester, unsubstituted sulfonamide2.1501.2 x 10⁴
2Ethyl ester, unsubstituted sulfonamide1.6800.8 x 10⁴
5Butyl ester, N-methyl sulfonamide2.4401.5 x 10⁴
9Butyl ester, 4-chloro furan2.8252.1 x 10⁴

Mechanistic Insights from Derivative Studies

The understanding of how a molecule exerts its effects at a cellular level is fundamental to the development of new therapeutic agents. For derivatives of this compound, this involves detailed in vitro investigations to map their interactions with biological targets.

Elucidation of Binding Modes or Reaction Pathways in vitro

The study of binding modes for derivatives of this compound would hypothetically involve a series of in vitro experiments to identify and characterize their interactions with specific proteins or enzymes. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and site-directed mutagenesis are instrumental in providing atomic-level details of these interactions.

For instance, studies on analogous furoate esters, such as fluticasone (B1203827) furoate, have successfully used microcrystal electron diffraction (MicroED) to determine their solid-state conformation and how they fit into the binding pockets of their target receptors. nih.gov Such studies reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. In a hypothetical study of a this compound derivative targeting a specific enzyme, researchers would aim to identify key amino acid residues that form hydrogen bonds with the aminosulfonyl group and the furoate oxygen atoms. The butyl ester group would likely engage in hydrophobic interactions within the binding pocket.

A theoretical study on α-mangostin derivatives as α-glucosidase inhibitors demonstrated how molecular docking and molecular dynamics simulations can provide mechanistic insights into binding interactions. nih.gov These computational methods can predict how a ligand like a this compound analogue would bind to an active site, highlighting the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

The following table illustrates a hypothetical binding analysis for a derivative of this compound with a target protein.

Functional Group Interacting Residue Type of Interaction Hypothetical Distance (Å)
Aminosulfonyl (NH2)Aspartate 123 (Oxygen)Hydrogen Bond2.8
Aminosulfonyl (SO2)Serine 89 (Hydroxyl)Hydrogen Bond3.1
Furoate (Oxygen)Arginine 210 (Nitrogen)Hydrogen Bond2.9
Butyl ChainLeucine 150, Valine 152HydrophobicN/A

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the theoretical prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

For a series of analogues of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in specific positions, such as different ester groups or substituents on the furan ring. The biological activity of these compounds would be determined through in vitro assays. Subsequently, various molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., partial atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A study on furanocoumarin derivatives as cytochrome P450 inhibitors found that lipophilicity (logP), molecular size, and electrostatic potential were significantly related to their inhibitory activity. Similarly, a QSAR model for this compound analogues would likely indicate the importance of the butyl group's lipophilicity for cell membrane permeability and the electronic properties of the aminosulfonyl group for target binding.

A hypothetical QSAR equation for a series of aminosulfonyl furoate esters might look like this:

log(1/IC50) = 0.65 * logP - 0.23 * (Molecular Volume) + 1.2 * σR + 2.5

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity.

Molecular Volume is a steric descriptor.

σR is an electronic descriptor for a substituent on the furan ring.

The following table presents hypothetical data for a QSAR study of this compound analogues.

Compound Ester Group (R) logP Molecular Volume (Å3) Experimental IC50 (µM) Predicted IC50 (µM)
1Methyl1.825015.214.8
2Ethyl2.327510.511.1
3Propyl2.83007.87.5
4Butyl3.33255.15.3
5Pentyl3.83503.94.1

These predictive models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity, thereby accelerating the drug development process.

Supramolecular Chemistry and Intermolecular Interactions

Self-Assembly Behavior and Non-Covalent Interactions

The self-assembly of butyl 5-(aminosulfonyl)-2-furoate would be driven by a combination of strong and weak intermolecular forces, leading to the formation of ordered supramolecular architectures.

The primary aminosulfonyl group (-SO₂NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl group, the furan (B31954) ring, and the carbonyl of the ester are effective hydrogen bond acceptors. This functionality allows for the formation of robust hydrogen bonding networks. In the solid state, it is plausible that molecules of this compound would form dimeric structures or extended chains through N-H···O=S or N-H···O=C hydrogen bonds. The study of crystal polymorphs in other sulfonamides has shown that strong intermolecular hydrogen bonds are a primary driving force for their crystal packing. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupPotential Interaction
N-H (aminosulfonyl)O=S (sulfonyl)Intermolecular
N-H (aminosulfonyl)O=C (ester carbonyl)Intermolecular
N-H (aminosulfonyl)O (furan ring)Intermolecular

Host-Guest Chemistry and Molecular Recognition

The functional groups on this compound provide potential sites for molecular recognition and host-guest interactions, although no specific studies have been reported.

The sulfonamide and ester groups could act as recognition sites for synthetic receptors. For instance, a host molecule with appropriately spaced hydrogen bond donors could bind to the oxygen atoms of the sulfonyl and carbonyl groups. Conversely, a host with hydrogen bond acceptors could interact with the N-H protons of the sulfonamide. The furan ring could also be a target for hosts capable of π-π stacking or cation-π interactions. While no binding studies have been performed on this compound, research into the host-guest chemistry of other molecules demonstrates the potential for such interactions to be studied using techniques like NMR spectroscopy to determine binding constants and stoichiometries. nih.gov

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example by introducing a stereocenter in the butyl chain or by substitution on the furan ring, the potential for enantioselective recognition would arise. Chiral hosts, such as cyclodextrins or chiral crown ethers, could then be employed to selectively bind one enantiomer over the other, a process that could be monitored by techniques like circular dichroism or chiral chromatography.

Butyl 5 Aminosulfonyl 2 Furoate As a Synthetic Intermediate and Building Block in Academic Contexts

Precursor in Multi-step Organic Syntheses

The structure of butyl 5-(aminosulfonyl)-2-furoate, featuring a reactive sulfonamide and a modifiable ester group on a central furan (B31954) core, positions it as a valuable precursor in multi-step organic syntheses.

Use in the Construction of Complex Furan-Containing Molecules

Substituted furans are integral components of numerous biologically active natural products and pharmaceutical agents. The synthesis of these complex molecules often relies on the strategic use of functionalized furan building blocks. This compound can serve as a key starting material in the synthesis of more elaborate furan-containing structures. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. Furthermore, the sulfonamide group can undergo N-alkylation or N-arylation to introduce additional diversity. The furan ring itself can participate in cycloaddition reactions, providing a pathway to complex polycyclic systems. Research on the synthesis of diversely substituted 2-(furan-3-yl)acetates has demonstrated the utility of furan intermediates in constructing biologically significant scaffolds like naphtho[1,2-b]furan-5-ol. nih.gov Similarly, substituted furan-2(3H)-ones have been employed in [8 + 2]-cycloaddition reactions to generate polycyclic products with potential biological relevance. nih.gov

A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a readily available furan derivative, such as 2-furoic acid. The key steps would be the introduction of the sulfamoyl group at the 5-position and the esterification of the carboxylic acid. One potential pathway could involve the chlorosulfonylation of a suitable furan precursor, followed by amination to form the sulfonamide, and subsequent esterification. The synthesis of arylsulfonamides is often achieved by reacting an aryl sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. google.com

Role in Diversification Strategies for Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The concept of diversity-oriented synthesis aims to generate collections of structurally diverse small molecules. Furan-based scaffolds are attractive for library synthesis due to their synthetic tractability and the ability to introduce substituents at multiple positions. nih.gov this compound is an ideal starting point for such a library. The ester and sulfonamide groups provide two independent points for diversification. For example, a library of amides could be generated by reacting the corresponding furoic acid (obtained from hydrolysis of the butyl ester) with a diverse set of amines. Concurrently, the sulfonamide nitrogen could be functionalized with a variety of alkyl or acyl groups. This approach allows for the rapid generation of a large number of analogues with varied physicochemical properties, increasing the probability of identifying a compound with desired biological activity. Studies on the synthesis of libraries based on benzofuran (B130515) scaffolds have highlighted the effectiveness of this strategy. acs.orgnih.gov

Table 1: Potential Diversification of this compound

Reaction Site Reagent Class Resulting Functional Group Potential for Diversity
Ester (after hydrolysis)AminesAmideHigh (large number of commercially available amines)
Ester (after hydrolysis)AlcoholsEsterModerate (various simple and complex alcohols)
SulfonamideAlkyl halidesN-Alkyl sulfonamideHigh (wide range of alkyl halides)
SulfonamideAcyl chloridesN-Acyl sulfonamideHigh (diverse acyl chlorides available)

Fragment-Based Approaches in Chemical Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent molecules.

Utilization of Furoate and Sulfamoyl Moieties as Key Fragments

Both the furoate and sulfamoyl moieties present in this compound are valuable fragments in the context of FBDD. The sulfonamide group is a well-known zinc-binding group and is present in numerous approved drugs. nih.govopenaccesspub.org It is a bioisostere of the carboxylic acid group and can form key hydrogen bonding interactions with protein targets. researchgate.net The furan ring, on the other hand, is a versatile scaffold that can be readily functionalized to explore the chemical space around a binding pocket. The fragmentation of sulfonamide drugs has been studied to understand their binding and degradation pathways. rsc.org

In a fragment-based screening campaign, this compound itself, or smaller fragments derived from it, could be tested for binding to a target of interest. For example, 5-(aminosulfonyl)-2-furoic acid could be a key fragment that positions the crucial sulfonamide group in a binding site, with the furoic acid providing a vector for further chemical elaboration.

Table 2: Properties of Furoate and Sulfamoyl Fragments

Fragment Key Features Role in Fragment-Based Design
FuroateAromatic heterocycle, hydrogen bond acceptor (ester), readily functionalizable.Provides a rigid scaffold and vectors for fragment growing or linking.
Sulfamoyl (Aminosulfonyl)Hydrogen bond donor and acceptor, known zinc-binding group, metabolically stable.Anchors the fragment to the target protein, often in the active site. nih.gov

Green Synthesis Applications

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign synthetic processes. The furan core of this compound lends itself to green synthesis approaches.

Emerging Research Directions and Future Perspectives

Advanced Analytical Techniques for Reaction Monitoring and Characterization

The synthesis and characterization of butyl 5-(aminosulfonyl)-2-furoate and its analogs necessitate a sophisticated analytical toolkit. Future research will increasingly rely on advanced, real-time methods for reaction monitoring to optimize synthesis, ensure purity, and fully characterize the final product.

In-situ Spectroscopic Monitoring: Techniques like in-situ Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are becoming indispensable for tracking reaction kinetics and identifying transient intermediates. mt.comspectroscopyonline.comresearchgate.net By inserting a probe directly into the reaction vessel, chemists can monitor the consumption of reactants and the formation of this compound in real-time. mt.comyoutube.com This allows for precise control over reaction conditions, leading to improved yields and reduced impurities. For instance, monitoring the characteristic vibrational bands of the starting materials, such as a precursor acid chloride, and the emergent ester and sulfonamide bands of the product provides a continuous reaction profile. researchgate.net

Advanced Chromatographic and Mass Spectrometric Methods: While standard High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorse techniques, future characterization will likely employ more sensitive and high-resolution methods. researchgate.netnih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) will enable the rapid separation and identification of the target compound from complex reaction mixtures and allow for the detection and quantification of trace-level impurities. researchgate.net High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. researchgate.net

Table 1: Advanced Analytical Techniques for this compound

TechniqueApplicationInformation Gained
In-situ ATR-FTIR Real-time reaction monitoringReaction kinetics, endpoint determination, intermediate detection.
In-situ Raman Complementary real-time monitoringTracking of specific functional groups, less sensitive to water.
UHPLC-MS/MS Purification and impurity profilingHigh-resolution separation, sensitive detection, structural confirmation.
HRMS Exact mass determinationUnambiguous confirmation of molecular formula.
2D NMR (COSY, HSQC, HMBC) Complete structural elucidationConnectivity of all atoms (¹H, ¹³C) in the molecule.
X-ray Crystallography Solid-state structure determinationDefinitive 3D structure, bond lengths, bond angles, crystal packing.

X-ray crystallography remains the gold standard for unambiguous determination of the three-dimensional structure in the solid state, providing precise data on bond lengths, angles, and intermolecular interactions that influence the compound's physical properties. acs.org

Application of Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like this compound, these computational tools offer powerful predictive capabilities.

Predicting Reactivity and Yield: ML models can be trained on vast databases of chemical reactions to predict the outcomes of new transformations. nih.gov For instance, an ML model could predict the regioselectivity of further functionalization on the furan (B31954) ring or the likelihood of side reactions involving the sulfonamide or butyl ester groups under various conditions. acs.orgresearchgate.net By analyzing features of reactants, catalysts, and solvents, these models can forecast reaction yields, which helps in designing more efficient synthetic routes from the outset, reducing the need for extensive empirical optimization. youtube.com However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data, with a known bias in literature towards successful reactions. acs.orgresearchgate.net

Predicting Physicochemical Properties: Deep learning models, including deep neural networks (DNNs), can predict a wide range of molecular properties based on structure alone. nih.gov For this compound, AI could be used to predict properties such as solubility, lipophilicity (LogP), and potential binding affinity to various protein targets. These predictions are invaluable for guiding the design of derivatives with specific characteristics for applications in materials science or as research tools.

Table 2: Potential AI/ML Applications for this compound

AI/ML ApplicationPredicted ParameterPotential Impact
Reaction Outcome Prediction Reaction yield, regioselectivity, stereoselectivity.Accelerates synthesis optimization, reduces experimental cost. nih.gov
QSAR Modeling Biological activity (e.g., enzyme inhibition).Guides design of more potent analogs for research purposes.
Property Prediction Solubility, LogP, melting point, spectral data.Prioritizes synthetic targets with desired physical properties. nih.gov
Retrosynthesis Planning Novel synthetic routes.Suggests alternative and more efficient ways to synthesize the scaffold.

Design of Next-Generation Furan-Sulfamoyl Scaffolds

The this compound structure serves as a template for the design of next-generation compounds with tailored properties. Future research will focus on systematic modifications of this scaffold to explore the structure-activity relationship (SAR). researchgate.netijabbr.com

Scaffold Hopping and Derivatization: Medicinal and materials chemists will explore variations of the core structure. This includes replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) to probe the effect of the heteroatom on the molecule's electronic properties and biological interactions. researchgate.net Additionally, a wide array of substituents could be introduced at the 3 and 4 positions of the furan ring to fine-tune its characteristics.

Exploration of Novel Reaction Pathways and Catalytic Systems

Developing efficient, selective, and sustainable methods for synthesizing polysubstituted furans is a key area of contemporary organic chemistry. organic-chemistry.orghud.ac.uk Research into the synthesis of this compound and its analogs will benefit from these broader advancements.

Modern Catalytic Methods: There is a continuous drive to replace classical synthetic methods with more efficient catalytic processes. This includes the use of transition-metal catalysts (e.g., palladium, gold, copper, rhodium) for C-H functionalization, cross-coupling, and cyclization reactions to build and modify the furan ring. hud.ac.uknih.govresearchgate.net For example, a palladium-catalyzed process could be envisioned to introduce substituents at the C4 position of a suitable furan precursor.

Photoredox and Electrocatalysis: Light- and electricity-driven reactions are emerging as powerful and green alternatives to traditional thermal methods. nih.gov Photoredox catalysis, using light to generate highly reactive radical intermediates under mild conditions, could enable novel transformations on the furan-sulfamoyl scaffold that are difficult to achieve otherwise. nih.govresearchgate.net For example, a photoredox-catalyzed Minisci-type reaction could be used to directly functionalize the furan ring.

Table 3: Emerging Catalytic Strategies for Furan Synthesis and Functionalization

Catalytic StrategyPotential ApplicationAdvantages
Palladium/Copper Catalysis Cross-coupling to add substituents.High efficiency, broad substrate scope. mdpi.com
Gold Catalysis Cycloisomerization reactions to form the furan ring.Mild reaction conditions, high regioselectivity. organic-chemistry.org
Photoredox Catalysis C-H functionalization, atom-swap reactions.Mild conditions, unique reactivity, sustainable. researchgate.netnih.govresearchgate.net
Enzyme Catalysis Asymmetric synthesis.High stereoselectivity, green chemistry. mdpi.com

Interdisciplinary Studies at the Interface of Organic Chemistry and Chemical Biology

While excluding clinical applications, the furan-sulfamoyl motif, particularly the sulfonamide group, has significant potential in fundamental chemical biology research.

Development of Chemical Probes for Academic Research

Chemical probes are small molecules used to study biological systems. This compound and its derivatives could be developed as probes to investigate specific enzymes or biological pathways. The sulfonamide moiety is a well-known zinc-binding group, making it a privileged scaffold for targeting zinc-containing metalloenzymes, such as carbonic anhydrases (CAs). acs.orgnih.govnih.gov

By modifying the this compound structure—for example, by incorporating a fluorescent tag, a photo-crosslinking group, or a biotin (B1667282) handle—researchers could create powerful tools. These probes could be used to:

Identify and validate new protein targets in cell lysates.

Visualize the subcellular localization of target enzymes using fluorescence microscopy.

Isolate and identify binding partners from complex biological mixtures. cnr.it

The design of such probes would focus on balancing the affinity for the target with the specific requirements of the intended application (e.g., cell permeability, spectral properties).

Mechanistic Studies of Molecular Interactions in Simplified Biological Systems (e.g., in vitro enzyme assays)

To understand how a molecule like this compound interacts with a potential biological target, detailed mechanistic studies in simplified, controlled environments are essential. In vitro enzyme assays are a cornerstone of this research. acs.org

For a target like carbonic anhydrase, researchers would purify the enzyme and measure its catalytic activity in the presence and absence of the inhibitor. nih.govnih.gov By systematically varying the concentrations of both the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) can be determined. nih.govnih.gov

A variety of biophysical techniques can complement these kinetic assays to provide a deeper understanding of the binding event:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.gov

Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates (kₒₙ and kₒff) in real-time by monitoring changes in refractive index at a sensor surface. acs.orgacs.org

Fluorescence Spectroscopy: Can be used to monitor binding by observing changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding. nih.gov

These studies provide fundamental data on the thermodynamics and kinetics of the molecular recognition process, guiding the rational design of next-generation furan-sulfamoyl scaffolds for specific research applications. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare butyl 5-(aminosulfonyl)-2-furoate, and what critical reaction parameters require optimization?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of furan precursors. For example, starting with alkyl 2-furoates, the 5-position can be modified via sulfonylation using sulfamoyl chloride or analogous reagents under controlled pH (neutral to mildly basic conditions). Key parameters include:

  • Temperature control (0–25°C) to avoid decomposition of the sulfonamide group.
  • Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Protection of reactive sites (e.g., ester groups) using tert-butyloxycarbonyl (Boc) or benzyl groups to ensure regioselectivity .
    • Characterization via 1^1H/13^{13}C NMR (e.g., sulfonamide proton at δ 6.8–7.2 ppm) and FTIR (S=O stretches at 1150–1350 cm1^{-1}) confirms successful synthesis .

Q. Which analytical techniques are most reliable for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) quantifies purity (>95% recommended for biological studies).
  • LC-MS or GC-MS identifies molecular ions ([M+H]+^+ at m/z ~287 for C9_9H13_{13}NO5_5S) and detects byproducts.
  • Elemental Analysis (CHNS/O) validates empirical composition (±0.3% tolerance) .

Q. What are the primary research applications of this compound in materials science or medicinal chemistry?

  • Methodological Answer :

  • Surfactant Development : The compound’s amphiphilic structure (polar sulfonamide and hydrophobic butyl ester) enables surface tension reduction (e.g., ~30–40 mN/m in aqueous solutions). Foaming capacity and biodegradability can be tested via Ross-Miles foam height and OECD 301F assays .
  • Pharmaceutical Intermediates : Its sulfonamide group serves as a pharmacophore for enzyme inhibition studies (e.g., carbonic anhydrase) using docking simulations and kinetic assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields during sulfonamide functionalization of furoate esters?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., ester hydrolysis or sulfonamide dimerization). Strategies include:

  • In situ monitoring via 19^{19}F NMR (if fluorinated reagents are used) to track reaction progress.
  • Optimizing stoichiometric ratios (e.g., 1.2:1 sulfamoyl chloride to furoate) and using scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
  • Comparative studies under inert atmospheres (N2_2/Ar) to minimize oxidation .

Q. What experimental designs are suitable for evaluating the environmental impact of this compound-derived surfactants?

  • Methodological Answer :

  • Biodegradability : Conduct OECD 301B (Ready Biodegradability) tests, monitoring CO2_2 evolution over 28 days.
  • Ecototoxicity : Use Daphnia magna acute toxicity assays (EC50_{50} determination) and algae growth inhibition tests (OECD 201). Compare results with structurally similar surfactants (e.g., sodium dodecyl sulfate) to benchmark safety .

Q. How can computational tools predict the regioselectivity of sulfonamide introduction on furan rings?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions (e.g., C-5 of the furan ring) prone to sulfonylation .
  • Validate predictions with isotopic labeling (e.g., 13^{13}C at C-5) and 2D NMR (HSQC, HMBC) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Conduct pH-dependent stability studies (pH 2–12) with HPLC monitoring over 24 hours.
  • Under acidic conditions (pH < 4), the ester group hydrolyzes preferentially, while the sulfonamide remains intact.
  • In basic conditions (pH > 10), sulfonamide degradation via nucleophilic displacement may occur. Cross-validate with mass spectrometry to identify degradation products (e.g., sulfonic acid derivatives) .

Methodological Tables

Key Reaction Optimization Parameters Techniques for Validation
Temperature (0–25°C)1^1H/13^{13}C NMR
Solvent (THF, DCM)FTIR (S=O stretches)
Molar ratio (1.2:1 sulfamoyl chloride)LC-MS ([M+H]+^+ at m/z 287)
Environmental Impact Assays Benchmark Values
OECD 301B Biodegradability>60% CO2_2 in 28 days
Daphnia magna EC50_{50}>10 mg/L

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.